(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane Atazanavir intermediate. Enantiomer S.

Brand Name: Vulcanchem
CAS No.: 98737-29-2
VCID: VC20741681
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

CAS No.: 98737-29-2

Cat. No.: VC20741681

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane - 98737-29-2

CAS No. 98737-29-2
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)
Standard InChI Key NVPOUMXZERMIJK-QWHCGFSZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CO2
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2

Chemical Identity and Structural Characteristics

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, registered with CAS number 98737-29-2, is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound belongs to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom. The compound features two chiral centers with the S configuration at both positions 2 and 3, which is critical for its biological activity and synthetic utility. The compound is also known by several synonyms including tert-Butyl [(S)-1-[(S)-Oxiran-2-yl]-2-phenylethyl]carbamate and (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane .

The structural arrangement includes a phenyl group attached to a carbon chain containing both an epoxide ring and a tert-butoxycarbonyl (Boc) protected amino group. This specific stereochemical configuration is crucial for its role in stereoselective synthesis processes. The InChIKey identifier for this compound is NVPOUMXZERMIJK-QWHCGFSZSA-N, which provides a unique digital representation of its chemical structure . The compound's structure combines hydrophobic elements (the phenyl and tert-butyl groups) with hydrophilic functional groups (the epoxide and carbamate moieties), contributing to its particular solubility profile and reactivity patterns.

Physical Properties

The physical characteristics of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane make it suitable for various laboratory applications and synthetic processes. The compound appears as a white to off-white solid at room temperature . It has a well-defined melting point range of 125-127°C, which is an important parameter for verifying its purity and identity . The boiling point has been predicted to be approximately 398.8±25.0°C, although this high temperature suggests the compound would likely decompose before reaching its boiling point under normal pressure conditions .

The compound exhibits specific optical activity with an optical rotation value [α] of -7° (measured at 23°C, c=0.6, in methanol), which is consistent with its defined stereochemistry . Additional physical properties are summarized in the table below:

PropertyValue
Melting point125-127°C
Boiling point398.8±25.0°C (Predicted)
Density1.118±0.06 g/cm³ (Predicted)
Optical rotation[α]²³ᴰ -7° (c=0.6, CH₃OH)
AppearanceWhite to off-white solid
OdorOdorless
pKa12.19±0.46 (Predicted)

The compound has specific solubility characteristics, being soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, but insoluble in water . This solubility profile is important for planning extraction and purification procedures in synthetic workflows.

Synthesis Methods

Base-Catalyzed Cyclization Methods

Several synthetic routes have been developed for the preparation of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, with base-catalyzed cyclization being one of the most common approaches. One high-yielding method involves the treatment of (2S,3S)-3-tert-butoxycarbonylamino-1-chloro-2-hydroxy-4-phenylbutane with sodium hydroxide in a mixture of isopropyl alcohol and water . This reaction is typically conducted at 0°C for approximately 4 hours, resulting in yields of around 93% . The reaction proceeds through the nucleophilic attack of the alkoxide ion on the halogenated carbon, forming the epoxide ring with retention of stereochemistry.

Another approach utilizes potassium carbonate as the base in methanol, followed by treatment with citric acid. This method has been reported to provide yields of 93.5%, making it another efficient route to the target compound . The reaction conditions for this approach are milder, with the reaction typically carried out at ambient temperature for approximately 4 hours. Following the reaction, aqueous workup and extraction with ethyl acetate provide the desired epoxide with high purity.

Crystallization and Purification Techniques

The purification of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane often involves crystallization techniques to obtain the compound with high stereochemical purity. One effective method involves dissolving the crude product in a mixture of acetone and water, cooling to -10°C, adding a seed crystal, and allowing crystallization to occur overnight . This approach has been reported to yield the desired compound with a diastereomeric ratio of 97.9:2.1 ((2R,3S):(2S,3S)), demonstrating the high stereoselectivity achievable through careful crystallization procedures .

Another crystallization approach utilizes ethanol and water as the solvent system, with cooling to 5°C followed by addition of aqueous citric acid solution. After phase separation at 0°C, the ethanol layer is cooled to -10°C, seeded, and stirred overnight to yield crystals of the target compound with a diastereomeric ratio of 96.8:3.2 . These crystallization procedures are critical for obtaining the compound with the high stereochemical purity required for pharmaceutical applications.

Analytical Characterization

Spectroscopic and Spectrometric Data

Various analytical techniques have been employed to characterize (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of the compound. The ¹H-NMR spectrum (CDCl₃, 300 MHz) shows characteristic signals at δ ppm: 1.38 (s, 9H, tert-butyl group), 2.59 (bs, 1H), 2.69 (t, J=4.4 Hz, 1H), 2.83-3.04 (m, 3H), 4.12 (bs, 1H), 4.48 (bs, 1H), and 7.17-7.37 (m, 5H, aromatic protons) . These signals confirm the presence of the key structural features including the tert-butyl group of the Boc protecting group, the epoxide ring protons, and the phenyl group.

Mass spectrometry has been used to confirm the molecular weight of the compound, with a characteristic peak at m/e 286 corresponding to the sodium adduct [M+Na]⁺ . High-performance liquid chromatography (HPLC) is commonly employed to assess the purity and diastereomeric ratio of the compound, with reported purities exceeding 99% for well-crystallized samples .

Chromatographic Analysis

HPLC analysis has proven essential for determining the diastereomeric purity of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane. In optimized synthetic procedures, the peak area ratio of the target compound can reach 99.9%, with the diastereomer ((2S,3S)-form) sometimes being undetectable . This high stereochemical purity is critical for applications in pharmaceutical synthesis, where stereochemistry can significantly impact biological activity.

Chromatographic methods also serve as valuable tools for monitoring reaction progress and assessing the purity of intermediate compounds. When coupled with mass spectrometry (LC-MS), these techniques provide comprehensive characterization data that enables researchers to confirm the identity and purity of the synthesized compounds with high confidence.

Applications in Organic Synthesis

Pharmaceutical Intermediates

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane serves as a versatile building block in the synthesis of pharmaceutically active compounds, particularly protease inhibitors used in antiviral therapies. The compound has been identified as an intermediate in the synthesis pathway of atazanavir, an antiretroviral medication used in the treatment of HIV infection . The defined stereochemistry of the compound is crucial for the biological activity of these end products, making stereoselective synthesis routes particularly valuable.

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